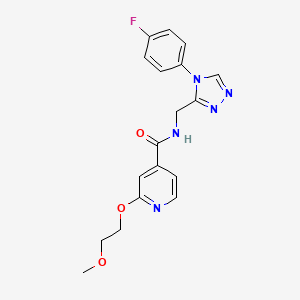
N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide is a useful research compound. Its molecular formula is C18H18FN5O3 and its molecular weight is 371.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research into derivatives of this compound has shown significant potential against various bacterial and fungal strains. For example, derivatives of isoniazid, related to the compound , have demonstrated notable activity against Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment with minimal cytotoxicity, offering a high therapeutic index (Boechat et al., 2011).
Anticancer Properties
Derivatives of this compound have been synthesized with the aim of targeting specific cancer cell lines. For instance, novel derivatives bearing various moieties have exhibited enhanced antioxidant activity, and certain compounds have been identified as highly active against glioblastoma and triple-negative breast cancer cell lines, demonstrating the compound's potential in cancer therapy (Tumosienė et al., 2020).
Imaging Applications
The compound's derivatives have been explored for their suitability in imaging cerebral β-amyloid plaques, a hallmark of Alzheimer's disease. Fluoro-pegylated phenylbenzoxazole derivatives related to the compound have shown promise as probes for PET imaging, enabling the visualization of Aβ plaques in the living brain, thus contributing to Alzheimer's disease research and diagnosis (Cui et al., 2012).
Sensing and Detection
This compound's derivatives have also found applications in the development of fluorescent probes for sensing pH changes and metal cations, indicating its potential in chemical sensing and environmental monitoring (Tanaka et al., 2001).
Herbicidal Activities
Additionally, triazolinone derivatives incorporating the compound's structural motifs have been identified as novel Protox inhibitors with potent herbicidal activities, showing the compound's versatility and potential in agricultural applications (Luo et al., 2008).
properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-26-8-9-27-17-10-13(6-7-20-17)18(25)21-11-16-23-22-12-24(16)15-4-2-14(19)3-5-15/h2-7,10,12H,8-9,11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSAOLTZWAGOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=NN=CN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

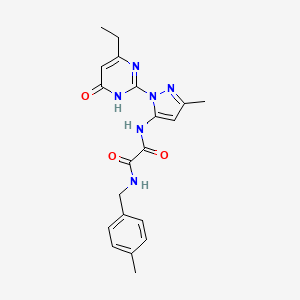
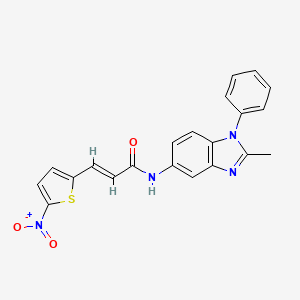

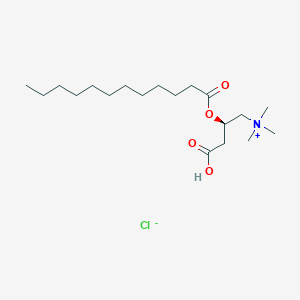

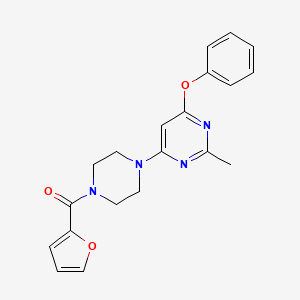
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2477450.png)
![2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid](/img/structure/B2477451.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2477452.png)
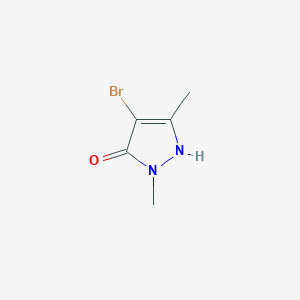
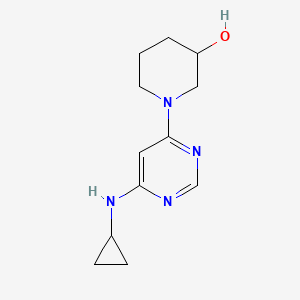

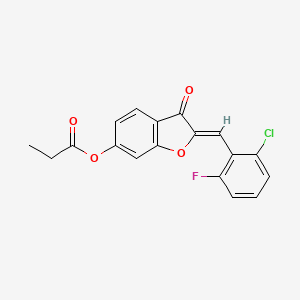
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2477458.png)